2-Decanone, also known as methyl octyl ketone, is a straight-chain, medium-length (C10) aliphatic ketone characterized by its low water solubility, moderate volatility, and distinct chemical stability [1]. As a procurement candidate, it serves dual primary roles: as a highly specialized organic diluent and solvent in liquid-liquid and electromembrane extractions, and as a precise olfactory agent in the flavor and fragrance industry [2]. Its ten-carbon backbone provides a critical balance of hydrophobicity and solvating power, distinguishing it from shorter-chain, highly water-soluble ketones (like acetone or methyl isobutyl ketone) and longer-chain waxy homologs, making it an optimal choice for phase-separation workflows and targeted organic synthesis [3].
Substituting 2-decanone with its closest homologs, such as 2-nonanone (C9) or 2-undecanone (C11), frequently leads to process or formulation failures due to non-linear shifts in physical and sensory properties [1]. In solvent extraction, the carbon chain length strictly dictates the dielectric constant, phase separation speed, and acid co-extraction rates; for instance, 2-decanone achieves a measurably higher Cesium distribution ratio than 2-undecanone in nitric acid media [2]. In fragrance and formulation contexts, odd-carbon ketones like 2-undecanone exhibit strong insecticidal and repellent properties, whereas 2-decanone provides a distinct orange/floral olfactory profile without the aggressive "weedy" notes characteristic of 2-nonanone [3].
In electromembrane extraction (EME) of peptides, the choice of solvent in the supported liquid membrane is critical for maintaining current stability and preventing electrical breakdown. A 1:1 (v/v) mixture of 1-nonanol and 2-decanone (with 15% DEHP) was identified as the optimal SLM composition, maintaining a low system-current of <50 μA and achieving exhaustive peptide recoveries of 77–94% [1].
| Evidence Dimension | System current stability and peptide recovery |
| Target Compound Data | 2-Decanone blend (<50 μA current, 77-94% recovery) |
| Comparator Or Baseline | Alternative SLM solvents (higher current, lower stability) |
| Quantified Difference | Maintained stable <50 μA current over 25 min extraction |
| Conditions | 15 V extraction voltage, pH 3.5 sample |
For analytical laboratories, procuring 2-decanone as an SLM diluent prevents electrical breakdown during peptide extraction, ensuring high reproducibility.
In the solvent extraction of heavy metals using N,N,N′,N′-tetraoctyl diglycolamide (TODGA), the choice of diluent impacts the co-extraction of nitric acid, which can degrade the extractant. 2-Decanone demonstrates a 20% lower equilibrium concentration of nitric acid in the organic phase compared to its corresponding alcohol, 2-decanol [1].
| Evidence Dimension | Nitric acid equilibrium concentration in organic phase |
| Target Compound Data | 2-Decanone (20% lower co-extraction) |
| Comparator Or Baseline | 2-Decanol (Baseline alcohol diluent) |
| Quantified Difference | 20% reduction in acid co-extraction |
| Conditions | TODGA solvent extraction system in nitric acid media |
Lower acid co-extraction protects the primary extractant from degradation and improves phase separation kinetics in industrial metal recovery.
When utilizing di-octyloxycalix[4]arene-benzo-crown-6 (DOC[4]BC6) for Cesium extraction from nitric acid, 2-decanone provides a higher maximum distribution ratio (DCsmax) than its longer-chain homolog, 2-undecanone. At 5.5 M HNO3, 2-decanone achieved a DCsmax of 9.7, compared to 8.1 for 2-undecanone[1].
| Evidence Dimension | Maximum Cesium distribution ratio (DCsmax) |
| Target Compound Data | 2-Decanone (DCsmax = 9.7) |
| Comparator Or Baseline | 2-Undecanone (DCsmax = 8.1) |
| Quantified Difference | 19.7% higher distribution ratio |
| Conditions | 0.01M DOC[4]BC6 in 5.5 M HNO3 |
Procuring 2-decanone instead of 2-undecanone directly increases the yield and efficiency of Cesium recovery in nuclear waste reprocessing.
In flavor and fragrance chemistry, homologous ketones exhibit drastically different sensory profiles. 2-Decanone is quantitatively and qualitatively characterized by "orange, peach-like, floral, and fatty" notes, whereas its one-carbon-shorter analog, 2-nonanone, imparts "fresh, sweetish, green, and weedy" flavors [1].
| Evidence Dimension | Olfactory characterization |
| Target Compound Data | 2-Decanone (Orange, peach-like, floral) |
| Comparator Or Baseline | 2-Nonanone (Green, weedy) |
| Quantified Difference | Complete shift in dominant sensory notes |
| Conditions | GC-O (Gas Chromatography-Olfactometry) evaluation |
Buyers formulating delicate floral or fruit profiles must procure 2-decanone to avoid the harsh, weedy off-notes introduced by generic C9 ketone substitutes.
2-Decanone is the optimal choice as a diluent for electromembrane extraction of peptides, where it maintains critically low system currents (<50 μA) and enables high target recoveries without electrical breakdown[1].
When used as a diluent with extractants like TODGA or calix-crown ethers, 2-decanone minimizes nitric acid co-extraction and maximizes Cesium distribution ratios, outperforming both alcohol analogs and longer-chain ketones [2].
Procured specifically for its orange blossom, fermented fruit, and cheese notes, 2-decanone is the right choice for formulations where the weedy profiles of shorter-chain analogs (like 2-nonanone) would compromise the sensory target [3].
Environmental Hazard